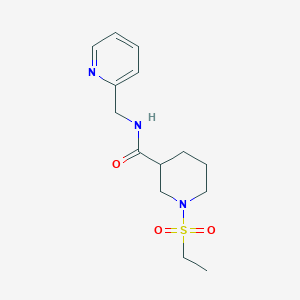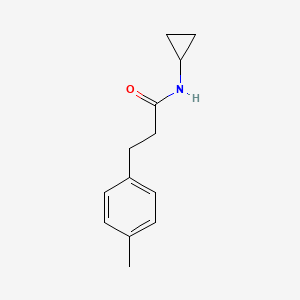![molecular formula C19H19N5O2S B4438963 7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438963.png)
7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
7-benzyl-1,3-dimethyl-8-[(2-thienylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione, commonly known as TDZ, is a synthetic cytokinin that has been extensively researched for its use in plant tissue culture and regeneration. TDZ is a potent plant growth regulator that has been shown to have several advantages over other cytokinins.
Mecanismo De Acción
TDZ acts as a cytokinin by binding to the cytokinin receptors in plants and promoting cell division and differentiation. TDZ has been shown to have a higher affinity for cytokinin receptors than other cytokinins, making it a potent plant growth regulator.
Biochemical and Physiological Effects:
TDZ has several biochemical and physiological effects on plants, including the induction of shoot regeneration, somatic embryogenesis, and callus formation. TDZ has also been shown to increase the production of secondary metabolites in plants, such as flavonoids and phenolic compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TDZ has several advantages over other cytokinins, including its potent cytokinin activity and higher affinity for cytokinin receptors. However, TDZ is also more expensive than other cytokinins and requires expertise in organic chemistry for its synthesis.
Direcciones Futuras
Future research on TDZ should focus on its use in plant biotechnology and agriculture. TDZ has the potential to improve crop yields and enhance plant growth in stressful environments. Additionally, TDZ could be used to produce plant-derived pharmaceuticals and nutraceuticals. Further research is needed to explore the full potential of TDZ in plant biotechnology and agriculture.
Aplicaciones Científicas De Investigación
TDZ has been extensively used in plant tissue culture and regeneration due to its potent cytokinin activity. It has been shown to induce shoot regeneration in several plant species, including Arabidopsis thaliana, tomato, and tobacco. TDZ has also been used to induce somatic embryogenesis and callus formation in various plant species.
Propiedades
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(thiophen-2-ylmethylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-22-16-15(17(25)23(2)19(22)26)24(12-13-7-4-3-5-8-13)18(21-16)20-11-14-9-6-10-27-14/h3-10H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCFSYDMUAYPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CS3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]prolyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4438883.png)
![1-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4438894.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438900.png)
![1-[4-(2,4-dimethylphenoxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B4438921.png)
![1-(1-ethyl-2-methyl-1H-indol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B4438927.png)
![1-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B4438935.png)
![1-isopropenyl-3-[(3-methyl-2-quinoxalinyl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4438937.png)
![N-(4-chlorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438944.png)



![1-[3-(4-isopropylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4438959.png)
![2-(3-methyl-1-piperidinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4438971.png)
